molecular formula C13H10N+ B14749153 Pyrido[2,1-a]isoquinolin-5-ium CAS No. 231-02-7

Pyrido[2,1-a]isoquinolin-5-ium

Cat. No.: B14749153
CAS No.: 231-02-7
M. Wt: 180.22 g/mol
InChI Key: XYIUTVDOILVALE-UHFFFAOYSA-N
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Description

Pyrido[2,1-a]isoquinolin-5-ium, with the molecular formula C13H10N+, is an organic cation that serves as a key structural motif in medicinal chemistry research . This core scaffold is part of a broader class of fused heterocyclic compounds that are widely investigated for their diverse biological activities. Researchers are particularly interested in these structures due to their potential as therapeutic agents. For instance, structurally related pyrimido[2,1-a]isoquinolin-4-one derivatives have been identified as potent inhibitors of platelet aggregation. These compounds exert their effect by inhibiting phosphodiesterase activity, leading to an elevation of intracellular cAMP levels, which in turn suppresses calcium mobilization and fibrinogen binding, effectively preventing platelet activation . Furthermore, the pyrido[2,1-a]isoquinoline scaffold is recognized as a privileged structure in anticancer drug discovery. Analogous compounds, such as pyridoimidazoisoquinolin-amines, have demonstrated significant cytotoxic and antiproliferative effects in studies against human neuroblastoma cells. The mechanism of action for these related molecules involves the induction of apoptosis, evidenced by the cleavage of key proteins like caspase-3 and PARP-1 . The broader family of pyrroloisoquinoline derivatives, to which this compound is related, is also known to exhibit a range of pharmacological properties, including antibacterial and antifungal effects . As a versatile chemical building block, this compound is a valuable compound for researchers exploring new biochemical tools and developing novel small-molecule therapeutics. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

231-02-7

Molecular Formula

C13H10N+

Molecular Weight

180.22 g/mol

IUPAC Name

benzo[a]quinolizin-5-ium

InChI

InChI=1S/C13H10N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-10H/q+1

InChI Key

XYIUTVDOILVALE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C[N+]3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies for Pyrido 2,1 a Isoquinolin 5 Ium and Its Core Analogues

Established Synthetic Pathways to the Pyrido[2,1-a]isoquinolin-5-ium Skeleton

Cyclization Reactions

Cyclization reactions represent a fundamental approach to constructing the rigid, fused ring system of this compound. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond in an intramolecular fashion, leading to the desired heterocyclic core.

A notable two-step method has been developed for the synthesis of a variety of pyrido[2,1-a]isoindol-5-ium salts starting from 2-pyridinylstyrenes. thieme-connect.comresearchgate.net This process involves an initial metal-free Wacker-type oxidation mediated by the pyridinyl group, followed by an acid-mediated cyclization. thieme-connect.comresearchgate.net The mechanism of this novel Wacker-type oxidation was further investigated using DFT calculations, which shed light on the instability and reactivity of the pyrido[2,1-a]isoindole intermediates. thieme-connect.com

A free-radical intramolecular cyclization strategy has been successfully employed to synthesize a range of derivatives of the novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. doaj.orgnih.govbeilstein-journals.org This method utilizes o-bromophenyl-substituted pyrrolylpyridinium salts and the radical initiation system (TMS)3SiH/AIBN. doaj.orgnih.gov This approach generally provides good yields of the target hydrobromide salts, which can be converted to the free bases in quantitative yields. doaj.orgnih.gov A key advantage of this method is the ability to control the selectivity of the intramolecular arylation by choosing different halogen substituents on the starting material. doaj.orgnih.gov For instance, using a starting material with both bromo and iodo substituents can lead to a monocyclization product. doaj.orgnih.gov This method is also applicable for synthesizing 3-arylpyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives. doaj.org

Table 1: Selected Examples of Free-Radical Intramolecular Cyclization

Starting MaterialProductYield (%)
o-bromophenyl-substituted pyrrolylpyridinium saltPyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromideGood
1-(2-(ortho-bromophenyl)-4-(ortho-iodophenyl)pyrrol-3-yl)pyridinium bromideMonocyclization productNot specified
Dibromo derivativeBicyclization productNot specified

Data sourced from multiple studies. doaj.orgnih.gov

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrido[2,1-a]isoquinoline derivatives from simple starting materials in a single step. These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

An efficient and environmentally friendly procedure for synthesizing pyrido[2,1-a]isoquinoline derivatives utilizes an ultrasound-promoted multicomponent reaction. nih.govresearchgate.net This catalyst-free reaction involves the combination of phthalaldehyde, methylamine, activated acetylenic compounds, alkyl bromides, and triphenylphosphine (B44618) in water at room temperature. nih.govresearchgate.net The use of ultrasonic irradiation significantly enhances the reaction rate, leading to excellent yields in a short time. nih.gov The workup is straightforward, involving simple filtration to isolate the solid product. nih.gov

Table 2: Components of the Ultrasound-Promoted MCR for Pyrido[2,1-a]isoquinoline Derivatives

ComponentRole
PhthalaldehydeAldehyde source
MethylamineAmine source
Activated acetylenic compoundsDienophile/Electrophile
Alkyl bromidesAlkylating agent
TriphenylphosphineCatalyst/Reagent

Information compiled from research articles. nih.govresearchgate.net

The synthesis of functionalized pyrrolo[2,1-a]isoquinolines has been achieved through unexpected domino reactions. rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net One such reaction involves the interaction of isoquinolinium methylides with electrophilic indoles, which generally produces the desired products in good yields. rsc.org Another notable domino reaction for the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives involves the reaction of 2-aryl-pyrrolidines and alkynes under aerobic conditions. rsc.org This process is facilitated by a four-component catalytic system comprising [RuCl2(p-cymene)]2, CuCl, copper acetate (B1210297) monohydrate, and TEMPO. rsc.org The reaction proceeds through an oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization cascade. rsc.org

Groebke–Blackburn–Bienaymé MCR for Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines

A significant method for the synthesis of pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction (MCR). nih.govproquest.com This one-pot reaction efficiently brings together three starting materials to construct the complex heterocyclic core. researchgate.netbeilstein-journals.org

The general procedure involves the reaction of a 2-aminoheteroaryl compound, 2-formylbenzonitrile, and an isocyanide, typically tert-butylisocyanide, in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov The reaction is often catalyzed by an acid, such as perchloric acid. nih.gov A subsequent N-deprotection step, for instance, using a mixture of DCM and trifluoroacetic acid (TFA), triggers an intramolecular cyclization. In this step, the amine attacks the electrophilic carbon of the cyano group, leading to the formation of the final pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine products. nih.govproquest.com

This methodology has been utilized to synthesize a range of derivatives, which are considered isosteres of ellipticine, a compound known for its anticancer activities. nih.govproquest.com The GBB reaction's ability to generate diverse structures by varying the initial components makes it a powerful tool in medicinal chemistry. researchgate.netbeilstein-journals.org

Table 1: Examples of Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines Synthesized via Groebke–Blackburn–Bienaymé MCR

Starting 2-Aminoheterocycle Starting Isonitrile Product Reference
2-Aminopyridine tert-Butylisocyanide 8-tert-Butylpyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine nih.gov
2-Amino-4-methylpyridine tert-Butylisocyanide 10-Methyl-8-tert-butylpyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine nih.gov
2-Aminopyrazine tert-Butylisocyanide 8-tert-Butylpyrazino[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine nih.gov
Tandem Reactions for Pyrimido[6,1-a]isoquinolin-5-ium Chlorides

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient route to complex molecules like pyrimido[6,1-a]isoquinolin-5-ium chlorides. One such strategy involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. nih.govmdpi.com This process typically includes a [3+2] cycloaddition, followed by detosylation and oxidative aromatization to yield the final fused heterocyclic system. mdpi.com

Another approach utilizes a three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal alkynes, and cyclic NH-acids to synthesize related dihydropyrrolo[2,1-a]isoquinolines. researchgate.net These reactions are often facilitated by microwave irradiation. researchgate.net

A plausible mechanism for the tandem reaction between N-T-protected C,N-cyclic azomethine imines and α,β-unsaturated ketones begins with a 1,3-dipolar cycloaddition to form an initial intermediate. This is followed by the elimination of a tosylate group and subsequent oxidation to furnish the aromatic pyrazolo[5,1-a]isoquinoline core. mdpi.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its analogues, offering milder reaction conditions and improved efficiency. Metal-catalyzed cyclizations and annulations are particularly prominent.

Metal-Catalyzed Cyclizations and Annulations

Copper-catalyzed oxidative [3+2]-annulation represents an effective method for constructing pyrazolo-fused heterocycles. For instance, pyrazolo[1,5-a]pyridines can be synthesized from the reaction of nitroalkenes with in situ generated pyridinium (B92312) imines, promoted by copper(II) acetate. rsc.org This methodology has also been extended to the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives through the copper-catalyzed oxidative [3+2]-annulation of quinoxalin-2(1H)-one and oxime-O-acetates. nih.gov This latter reaction proceeds via a hydrazine-free pathway, involving the formation of a C2N1 synthon from the oxime acetate, which then reacts with the quinoxalinone, followed by oxidative aromatization. nih.gov

Table 2: Copper-Catalyzed Oxidative Annulation Reactions

Reactant 1 Reactant 2 Catalyst Product Type Reference
Nitroalkene Pyridinium imine Cu(OAc)₂ Pyrazolo[1,5-a]pyridine rsc.org
Quinoxalin-2(1H)-one Oxime-O-acetate Copper catalyst Pyrazolo[1,5-a]quinoxalin-4(5H)-one nih.gov
Cyclic Ketone Propargylamine CuCl₂ Fused Pyridine (B92270) nih.gov

A rapid and efficient synthesis of pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums has been developed using a silver-catalyzed intramolecular cyclization. nih.govrsc.org This method starts from 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines, which are themselves readily prepared via a Sonogashira cross-coupling reaction. rsc.org The cyclization is carried out at room temperature using a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf). nih.govrsc.orgrsc.org The reaction is further facilitated by the addition of lithium trifluoromethanesulfonate (LiOTf) as a counter anion source and silica (B1680970) gel as an additive. nih.govrsc.orgrsc.org This 5-endo-dig cyclization is a powerful tool for creating these fused cationic heterocycles. nih.gov The resulting pyridoimidazoisoquinolinium trifluoromethanesulfonate salts exhibit planar parent skeletons. rsc.org

Table 3: Silver-Catalyzed Intramolecular Cyclization of 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines

Substituent on Ethynyl Group Catalyst System Reaction Time Product Reference
Phenyl AgOTf, LiOTf, SiO₂ 1 h 6-Phenylpyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium trifluoromethanesulfonate rsc.org
Thiophene AgOTf, LiOTf, SiO₂ 1 h 6-(Thiophen-2-yl)pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium trifluoromethanesulfonate rsc.org
Vinyl AgOTf, LiOTf, SiO₂ 1 h 6-Vinylpyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium trifluoromethanesulfonate rsc.org
Palladium-Catalyzed Intramolecular Cyclization

The synthesis of isoquinoline (B145761) and pyridine derivatives can be achieved through a palladium/copper-catalyzed coupling and cyclization of terminal acetylenes with unsaturated imines. nih.gov This methodology has proven effective for preparing monosubstituted isoquinolines and pyridines in good to excellent yields. nih.gov The process involves the initial coupling of terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes or 3-halo-2-alkenals in the presence of a palladium catalyst. nih.gov This is followed by a copper-catalyzed cyclization of the intermediate iminoalkynes. nih.gov

The choice of cyclization conditions is crucial and depends on the nature of the terminal acetylene (B1199291) used. nih.gov While aryl and alkenyl acetylenes can cyclize directly under the developed palladium-catalyzed reaction conditions, aryl-, vinylic-, and alkyl-substituted acetylenes undergo the palladium-catalyzed coupling and subsequent copper-catalyzed cyclization in excellent yields. nih.gov This method was successfully employed in the total synthesis of the isoquinoline natural product decumbenine (B13408576) B. nih.gov

Another efficient method involves the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides that have a 2-oxoethyl functional group on the nitrogen atom. organic-chemistry.org This approach yields 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones under mild conditions and in good yields. organic-chemistry.org The isoindolinone core is a significant structural motif in various natural products and pharmaceutical compounds. organic-chemistry.org Optimized conditions for this cyclization utilize Pd2(dba)3 as the catalyst, Xantphos as the ligand, and a solvent-base system of i-PrOH/Et3N at 70°C under a nitrogen atmosphere. organic-chemistry.org Interestingly, exposing the resulting 3-acyl isoindolin-1-ones to air leads to the formation of their 3-hydroxy derivatives. organic-chemistry.org

Furthermore, a palladium-catalyzed dehydrogenative C(sp3)–H amidation has been developed for synthesizing isoindolinones from 2-benzyl-N-mesylbenzamides. nih.gov A key feature of this method is the use of Pd/C as a catalyst, which allows the cyclization to proceed without the need for stoichiometric oxidants. nih.gov The only detectable byproduct of this dehydrogenative process is H2. nih.gov

Catalyst SystemStarting MaterialsProductYieldReference
Palladium/CopperTerminal acetylenes and unsaturated iminesMonosubstituted isoquinolines and pyridinesGood to Excellent nih.gov
Pd2(dba)3/Xantphos2-Iodobenzamides with a 2-oxoethyl group3-Acyl isoindolin-1-onesGood organic-chemistry.org
Pd/C2-Benzyl-N-mesylbenzamidesIsoindolinonesFairly Good (75%) nih.gov

Oxidative Cyclization Methodologies

Pyridinyl Group-Mediated Metal-Free Wacker-Type Oxidation

A novel, two-step approach has been developed for the synthesis of a diverse range of pyrido[2,1-a]isoindol-5-ium salts starting from 2-pyridinylstyrenes. researchgate.net This method utilizes an unprecedented pyridinyl group-mediated metal-free Wacker-type oxidation, followed by an acid-mediated cyclization. researchgate.net A significant advantage of this transformation is that it avoids the use of external chemical oxidants, with hydrogen gas being the only byproduct. researchgate.net

The traditional Wacker oxidation is a widely applied method for the oxidation of olefins to carbonyls in the synthesis of various chemicals. researchgate.net However, challenges remain in the efficient and highly selective oxidation of internal olefins without relying on coordinating groups. researchgate.net This pyridinyl group-mediated approach offers a solution to some of these challenges. researchgate.net

Electrochemical Wacker-Tsuji-type Oxidation

An electrochemical Wacker-Tsuji-type oxidation of aryl-substituted alkenes has been developed, co-catalyzed by manganese and copper. researchgate.net This process involves the use of 5 mol % MnBr2 and 7.5 mol % CuCl2 in a 4:1 acetonitrile/water mixture within an undivided cell at 60 °C, with a constant applied potential of 2.8 V. researchgate.net This method produces α-aryl ketones in moderate to excellent yields and offers the advantage of avoiding palladium catalysts and any external chemical oxidants, making it a cost-effective and easily operated procedure. researchgate.net

The Wacker-Tsuji oxidation is the laboratory-scale version of the industrial Wacker process, which synthesizes ethanal from ethene using a palladium catalyst and oxygen, with copper as a redox cocatalyst. organic-chemistry.org In the Wacker-Tsuji oxidation, water serves as the oxygen source, and the reduced palladium is reoxidized by Cu(II) and ultimately by atmospheric oxygen. organic-chemistry.org

Furthermore, an aminoxyl-mediated electrochemical method has been introduced for the oxidation of nucleosides and ribosugars to their 5′-carboxylic acid derivatives. nih.gov The optimized conditions employ 4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl (ACT) as the mediator in a water/acetonitrile solvent mixture. nih.gov

MethodKey FeaturesAdvantagesReference
Pyridinyl Group-Mediated Metal-Free Wacker-Type OxidationTwo-step synthesis from 2-pyridinylstyrenes; avoids external oxidants.Metal-free, liberates only H2 as a byproduct. researchgate.net
Electrochemical Wacker-Tsuji-type OxidationMn/Cu co-catalyzed; electrochemical process.Avoids palladium and external chemical oxidants; cost-effective. researchgate.net
Aminoxyl-Mediated Electrochemical OxidationUses ACT as a mediator for oxidizing nucleosides.Selective oxidation to 5'-carboxylic acids. nih.gov

Reactivity and Transformation of Pyrido 2,1 a Isoquinolin 5 Ium Systems

Electrophilic and Nucleophilic Reactivity

The distribution of electron density within the pyrido[2,1-a]isoquinolin-5-ium ring system governs its reactivity towards electrophiles and nucleophiles. The presence of the positively charged nitrogen atom significantly influences the electrophilicity of the carbon atoms, making the system susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring portion of the molecule retains aromatic character and can undergo electrophilic substitution.

Position-Selective Electrophilic Substitution

Electrophilic substitution on the this compound cation, also known as the benzo[a]quinolizinium ion, predominantly occurs on the benzo ring. This is due to the deactivating effect of the positively charged nitrogen atom on the pyridinium (B92312) ring, which makes the carbocyclic ring the more electron-rich portion of the molecule.

Detailed studies on the nitration of benzo[c]quinolizinium chloride, a constitutional isomer of the this compound cation, have shown that the reaction occurs at the C-10 position. This regioselectivity is dictated by the relative stability of the Wheland intermediates formed during the substitution process.

ReactionReagentsPosition of SubstitutionReference
NitrationHNO₃/H₂SO₄C-10 (on benzo[c]quinolizinium) researchgate.net

It is important to note that while this provides insight into the likely reactivity of the this compound cation, the specific substitution pattern may vary depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Reactivity at Specific Carbon Centers

The pyridinium moiety of the this compound system is electron-deficient and therefore susceptible to nucleophilic attack. The most electrophilic centers are typically the carbon atoms alpha and gamma to the quaternary nitrogen atom. For the this compound cation, these correspond to the C-6 and C-4 positions.

Nucleophilic addition to quinolines and isoquinolines is a well-established phenomenon, with hard nucleophiles preferentially attacking the carbon atom adjacent to the nitrogen. thieme-connect.de In the case of the benzo[c]quinolizinium system, nucleophilic attack by hydroxide (B78521) and hydroxylamine (B1172632) has been observed, leading to ring-opened products. researchgate.net This suggests that the this compound cation would also be susceptible to nucleophilic addition at its electrophilic carbon centers, potentially leading to a variety of functionalized derivatives.

Oxidation and Reduction Transformations

The this compound system can undergo both oxidation and reduction reactions, leading to the formation of N-oxides or reduced, saturated derivatives.

Formation of N-Oxides

The nitrogen atom in the this compound ring system can be oxidized to form the corresponding N-oxide. While specific literature on the N-oxidation of the parent this compound cation is scarce, the N-oxidation of related heterocycles like pyridine (B92270) and isoquinoline (B145761) is a common transformation. wikipedia.orgnih.gov These reactions are typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in acetic acid. bme.hu The resulting N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the heterocyclic ring for further functionalization. researchgate.net For instance, isoquinoline N-oxides can be converted to isoquinoline-1-carbonitriles. thieme-connect.de

Starting MaterialOxidizing AgentProductReference
PyridinePeroxybenzoic acidPyridine-N-oxide wikipedia.org
IsoquinolineHydrogen peroxide/Acetic acidIsoquinoline-N-oxide bme.hu

Hydrogenation to Tetrahydro-Derivatives

The this compound system can be reduced to its corresponding tetrahydro derivatives through catalytic hydrogenation. This transformation effectively saturates the pyridinium ring of the molecule. A patented process describes the catalytic asymmetric hydrogenation of an enamine derivative of a pyrido[2,1-a]isoquinoline in the presence of a transition metal catalyst with a chiral diphosphane (B1201432) ligand. researchgate.net This method allows for the stereoselective synthesis of tetrahydro-pyrido[2,1-a]isoquinoline derivatives, which are important scaffolds in medicinal chemistry.

The hydrogenation of the related benzo[c]quinolizinium chloride has been shown to proceed stepwise, first saturating the pyridinium ring (ring A) and then the benzenoid ring (ring B). researchgate.net This highlights the greater susceptibility of the heterocyclic portion of the molecule to reduction.

SubstrateCatalyst SystemProductReference
Pyrido[2,1-a]isoquinoline enamine derivativeTransition metal with chiral diphosphane ligandTetrahydro-pyrido[2,1-a]isoquinoline derivative researchgate.net
Benzo[c]quinolizinium chlorideNot specifiedTetrahydro- and then Octahydro-benzo[c]quinolizinium researchgate.net

Cycloaddition Reactions and Mechanism Studies

The this compound cation can serve as a precursor to ylides, which are 1,3-dipoles that can readily participate in cycloaddition reactions. These reactions provide a powerful tool for the construction of complex, fused heterocyclic systems.

Specifically, isoquinolinium ylides, generated in situ from the corresponding isoquinolinium salts, undergo [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkynes or olefins. nih.govwikipedia.org This methodology has been successfully applied to the synthesis of pyrrolo[2,1-a]isoquinolines. nih.gov The reaction proceeds through the initial formation of a 1,3-dipole (the ylide) by deprotonation of the carbon atom adjacent to the nitrogen in the isoquinolinium salt. This ylide then reacts with a dipolarophile to form a five-membered ring.

The mechanism of these 1,3-dipolar cycloadditions has been extensively studied and is a cornerstone of heterocyclic synthesis. wikipedia.org The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic and steric properties of both the ylide and the dipolarophile.

While direct examples of cycloaddition reactions starting from the parent this compound are not extensively documented in readily available literature, the established reactivity of related isoquinolinium ylides strongly suggests that the this compound system would be a viable substrate for such transformations, opening avenues for the synthesis of novel and complex polycyclic alkaloids.

Diels-Alder Reactions of Pyrido[2,1-a]isoquinoline Derivatives

The Diels-Alder reaction, a powerful tool for constructing six-membered rings, has been applied to derivatives of the pyrido[2,1-a]isoquinoline system. masterorganicchemistry.com Specifically, 2(1H)-pyridones containing an electron-withdrawing group can undergo Diels-Alder reactions with substituted 1,3-butadienes to form isoquinoline derivatives. nih.govepa.gov This transformation is facilitated by the electron-deficient nature of the pyridone, which acts as the diene, and the electron-rich character of the dienophile. masterorganicchemistry.com

The reaction proceeds best when the diene component is electron-rich and the dienophile is electron-poor, a principle that can be reversed in what is known as an inverse-electron-demand Diels-Alder reaction. masterorganicchemistry.com For instance, the reaction of 2(1H)-pyridones with an electron-withdrawing group at the 4-position with 2,3-dimethoxy- and 2-methoxy-1,3-butadienes yields isoquinoline derivatives. nih.govepa.gov Subsequent elimination of hydrogen cyanide and dehydrogenation of the resulting adduct can lead to the synthesis of isoquinoline alkaloids. nih.gov The stereoselectivity of these reactions can be influenced by reaction conditions, such as atmospheric or high pressure, and can be rationalized using molecular orbital calculations. nih.gov

A unique multi-cycloaddition sequence involving an isoquinolinium ylide has been reported, where the ylide participates as a 1,3-dipole, an electron-rich dienophile, and an electron-deficient diene in a [3+2]–[4+2]–[3+2] sequence with aromatic aldehydes and indan-1,3-dione. rsc.org This highly regio- and diastereoselective reaction produces complex polycyclic compounds with multiple stereogenic centers. rsc.org

Table 1: Examples of Diels-Alder Reactions Involving Pyrido[2,1-a]isoquinoline Precursors

DieneDienophileProductReference(s)
2(1H)-pyridone with electron-withdrawing group2,3-dimethoxy-1,3-butadieneIsoquinoline derivative nih.govepa.gov
2(1H)-pyridone with electron-withdrawing group2-methoxy-1,3-butadieneIsoquinoline derivative nih.govepa.gov
2(1H)-pyridone with methoxy (B1213986) or chloro substituentN-phenylmaleimideIsoquinuclidine derivative nih.gov
Isoquinolinium ylideAromatic aldehyde and indan-1,3-dionePolycyclic compound rsc.org

Mechanistic Considerations for [3+2] Cycloadditions

The [3+2] cycloaddition is a key reaction of isoquinolinium ylides, which are readily generated in situ from the corresponding N-substituted isoquinolinium salts. nih.gov These ylides, acting as 1,3-dipoles, react with various dipolarophiles to afford pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov The reaction mechanism typically involves a one-step, asynchronous process. rsc.org

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have provided significant insights into the mechanism and selectivity of these reactions. rsc.orgresearchgate.net For example, the reaction between an azomethine ylide and an electrophilic ethylene (B1197577) is predicted to have a high polar character and a low activation energy. researchgate.net The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic nature of both the 1,3-dipole and the dipolarophile. rsc.org

In some cases, tandem or sequential cycloadditions can occur. For instance, a three-component reaction of N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and 1,3-indanediones can lead to spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives through a tandem double [3+2] cycloaddition. nih.gov A plausible mechanism involves the initial formation of an isoquinolinium ylide, which then undergoes a [3+2] cycloaddition with a Knoevenagel condensation product of the aldehyde and indanedione. nih.gov

A unique [3+2]–[4+2]–[3+2] cycloaddition sequence has been observed with isoquinolinium ylides, aromatic aldehydes, and indan-1,3-dione, highlighting the versatile reactivity of the isoquinolinium salt as it functions as a 1,3-dipole, a dienophile, and a diene. rsc.org Furthermore, photoinduced [3+2] cycloadditions of N-N pyridinium ylides have been developed, offering a pathway to pyridyl lactam scaffolds with high efficiency and diastereoselectivity. researchgate.net

Table 2: Mechanistic Aspects of [3+2] Cycloadditions

ReactantsKey Mechanistic FeatureProduct TypeReference(s)
Isoquinolinium ylide + dipolarophile1,3-dipolar cycloadditionPyrrolo[2,1-a]isoquinoline nih.gov
N-methyl-phenylnitrone + trans-1-chloro-2-nitroethyleneOne-step, asynchronous mechanismIsoxazolidine rsc.org
N-cyanomethylisoquinolinium chloride + aromatic aldehyde + 1,3-indanedioneTandem double [3+2] cycloadditionSpiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] nih.gov
Isoquinolinium ylide + aromatic aldehyde + indan-1,3-dione[3+2]–[4+2]–[3+2] cycloaddition sequencePolycyclic compound rsc.org
N-N pyridinium ylide + olefinPhotoinduced energy transferPyrrolinone scaffold researchgate.net

Metal Complexation and Coordination Chemistry

The coordination chemistry of this compound systems, while less explored than their cycloaddition reactivity, presents interesting possibilities for the formation of novel organometallic structures. The presence of both nitrogen and a delocalized π-system allows for different modes of metal binding.

The nitrogen atom in the this compound cation possesses a lone pair of electrons that can, in principle, coordinate to a metal center to form a σ-complex. This type of interaction is fundamental in the coordination chemistry of N-heterocyclic compounds. While specific examples of stable, isolated σ-complexes of the parent this compound cation are not extensively documented in the provided search results, the general principles of N-heterocycle coordination suggest this is a plausible mode of interaction. The formation of such complexes would be influenced by the Lewis acidity of the metal center and the steric environment around the nitrogen atom.

The aromatic rings of the this compound system provide a platform for η⁶-π complexation with transition metals. In this bonding mode, the delocalized π-electrons of one of the aromatic rings coordinate to a metal center. This type of complexation is well-established for other polycyclic aromatic hydrocarbons and heterocycles. The formation and stability of such π-complexes would depend on the electron density of the aromatic rings and the nature of the metal. Electron-rich metals in low oxidation states are generally favored for π-complexation with aromatic systems. The positive charge on the this compound cation would likely influence the electronic properties of the aromatic rings and, consequently, their ability to act as π-ligands.

Theoretical and Computational Chemistry Applied to Pyrido 2,1 a Isoquinolin 5 Ium

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental properties of the pyrido[2,1-a]isoquinolin-5-ium scaffold at the electronic level.

Density Functional Theory (DFT) is a robust computational method widely used to investigate reaction mechanisms, kinetics, and reactivity. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, thereby elucidating the most probable mechanistic pathways.

For instance, DFT calculations have been instrumental in proposing mechanisms for the formation of related heterocyclic systems. Studies have described mechanistic proposals for reactions like the alkyne aza-Prins cyclization to form pyrido[2,1-a]isoquinolines, which are based on DFT calculations researchgate.net. In the study of cycloaddition reactions, DFT is employed to model the formation of different regioisomers, establish cycloaddition properties, and consider the stability of initially formed products. mdpi.com The methodology involves locating the transition state structures and calculating the activation energies for various reaction pathways. mdpi.com For example, in reactions involving azides and guanidine, DFT calculations have shown that one reaction direction can be significantly more favorable energetically than another, with activation energy barriers differing by over 18 kcal/mol. mdpi.com This type of analysis allows for the prediction of kinetically and thermodynamically favored products, noting that kinetic selectivity is often more significant than thermodynamic selectivity in forming the main products. nih.gov

The pyrido[2,1-a]isoquinoline framework is a class of heterocyclic compounds whose fused ring structure imparts distinct and unique electronic properties. researchgate.net The planar and conjugated nature of this system is central to its chemical behavior and potential applications. researchgate.net

Computational tools are crucial for analyzing the electronic structure of such molecules. Wavefunction analysis programs, such as Multiwfn, are used to calculate and visualize real-space functions like the electrostatic potential and electron localization function. researchgate.net These analyses help in understanding the distribution of electrons within the molecule, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions. Orbital composition analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the molecule's reactivity, electronic transitions, and charge-transfer properties.

Molecular Modeling and Docking Simulations

Molecular modeling techniques, especially docking simulations, are pivotal in medicinal chemistry for predicting how a ligand, such as a this compound derivative, might interact with a biological macromolecule.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of potential drug candidates within the active site of a target protein.

For derivatives of the pyrido[2,1-a]isoquinoline scaffold, docking studies have been performed to elucidate their mechanism of action against various biological targets. In one such study, a derivative, 9,10-dimethoxy-3-(4-methoxyphenyl)-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile, was docked into the binding site of the epidermal growth factor receptor (EGFR). semanticscholar.org The simulation predicted specific interactions that stabilize the ligand-protein complex, as detailed in the table below. semanticscholar.org

Target ProteinLigandInteracting ResiduesInteraction TypeBond Distance (Å)
EGFRCompound 6bVal229, Leu1282, Asp819Hydrophobic3.75, 3.54, 3.82
EGFRCompound 6bLys373Hydrogen Bond2.95

Similarly, molecular modeling investigations have been performed on related pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives to suggest possible binding modes within the active site of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and a target in cancer therapy. nih.gov

Computational studies are essential for understanding structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By comparing the computed properties and docking scores of a series of related compounds, researchers can rationalize observed activity trends and guide the design of more potent and selective molecules.

Studies on pyrimido[2,1-a]isoquinolin-4-one derivatives, which are structurally similar to the this compound core, have revealed highly constrained SAR for the inhibition of the DNA-dependent protein kinase (DNA-PK). nih.gov These studies found that inhibitory activity was highly sensitive to the substituent at the 2-position of the pharmacophore, with only a 2-morpholino or a 2-(2'-methylmorpholino) group being well-tolerated. nih.gov

In another example, the inhibitory activity of pyrido[2,1-a]isoquinolin-4-ones against the mitochondrial respiratory chain was compared with that of their oxazino[2,3-a]isoquinolin-4-one analogs. researchgate.netnih.gov The oxazino derivatives consistently displayed greater activity, highlighting how a subtle change in the heterocyclic core can significantly impact biological function. researchgate.netnih.gov This type of comparative analysis is fundamental to computational SAR studies.

Compound SeriesTargetKey SAR Finding
Pyrimido[2,1-a]isoquinolin-4-onesDNA-PKA 2-morpholino or 2-(2'-methylmorpholino) group is crucial for potent inhibition. nih.gov
Pyrido[2,1-a]isoquinolin-4-onesMitochondrial Respiratory ChainLess potent than the corresponding oxazino[2,3-a]isoquinolin-4-one analogs. nih.gov

Studies on Tautomerism and Isomerism

Tautomers and constitutional isomers are compounds that share the same molecular formula but differ in the connectivity of atoms or the location of protons and double bonds. Computational chemistry provides powerful methods to investigate the relative stabilities and interconversion of these forms.

DFT calculations, often combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, are used to study tautomerism in complex heterocyclic systems. For a related compound, pyrido[2′,1′:2,3]imidazo[4,5-B]quinoline-12-ylcyanide, DFT studies investigated the equilibrium between three potential tautomers: an OH, a CH, and an NH form. researchgate.net The calculations determined that the CH tautomer was the most stable form in both the gas phase and in a methanol (B129727) solvent. researchgate.net Such studies can also model the transition states for the intramolecular proton transfer that converts one tautomer into another, thereby identifying the kinetically and thermodynamically controlled products. researchgate.net

The structural and energetic landscapes of constitutional isomers can also be mapped out using computational methods. In a study on pyridodiazepines, the structure, energetics, and aromaticity of approximately 100 constitutional isomers and tautomers were investigated at the B3LYP/cc-pVTZ level of theory. nih.gov This comprehensive approach allows for the identification of the most stable isomeric forms; for example, pyrido Current time information in NA.nih.govdiazepines were found to be the most stable, while pyrido nih.govnih.govdiazepines were the least stable by a margin of about 26 kcal/mol. nih.gov These theoretical investigations are crucial for understanding the fundamental chemistry of diverse heterocyclic scaffolds.

Pyrido 2,1 a Isoquinolin 5 Ium As a Scaffold in Advanced Organic and Medicinal Chemistry Research

Scaffold Design and Modification for Novel Compounds

The pyrido[2,1-a]isoquinolin-5-ium scaffold is a foundational structure in the design of new bioactive molecules. nih.govresearchgate.netnih.gov Its inherent biological activity, particularly that of its most famous representative, berberine (B55584), has prompted extensive research into creating derivatives with improved therapeutic potential. nih.govnih.gov Although naturally occurring compounds like berberine exhibit a range of pharmacological effects, including anticancer and antimicrobial activities, their clinical utility can be limited by factors such as poor bioavailability. nih.govnih.govacs.orgoup.com

To overcome these limitations, chemists have focused on modifying the scaffold at various positions. The C8, C9, C10, C12, and C13 positions of the berberine structure have been common targets for substitution to create novel derivatives. nih.gov The goal of these modifications is to enhance the "druggability" of the compounds—improving their physicochemical and pharmacokinetic properties without compromising their bioactivity. acs.org For instance, the synthesis of 9-O-substituted berberine derivatives has been shown to yield compounds with significantly improved antiproliferative and apoptosis-inducing activities compared to the parent molecule. nih.gov

Furthermore, the pyrrolo[2,1-a]isoquinoline (B1256269) framework, a close relative, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its presence in a large number of natural products, such as marine lamellarin alkaloids, which exhibit potent cytotoxic and other biological activities. nih.gov The development of both target-oriented and diversity-oriented synthesis strategies allows for the construction of extensive libraries of these compounds for biological screening. nih.govnih.gov

Role in the Synthesis of Complex Fused Heterocyclic Systems

The this compound scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. Its inherent chemical reactivity allows for its use as a starting material in multi-step synthetic sequences to construct larger, polycyclic molecules. nih.govnih.gov These complex structures are often sought after in drug discovery for their potential to interact with biological targets in highly specific ways.

A notable example is the use of related structures in the synthesis of novel pyrido[2,3-d]pyrimidinones and 1,2,4-triazolopyrimidines. nih.govnih.gov These syntheses often involve the reaction of a precursor molecule, such as a substituted quinoline-thioxopyridopyrimidinone, with various reagents to build additional fused rings. nih.gov For example, reacting a quinoline-thioxopyridopyrimidinone with hydrazonoyl chlorides can lead to the formation of quinoline-pyrido[2,3-d] nih.govnih.govmdpi.comtriazolopyrimidinones through a multi-step process. nih.gov

The berberine bridge enzyme (BBE) provides a natural blueprint for such complexity. This enzyme catalyzes a key step in the biosynthesis of benzylisoquinoline alkaloids by forming a crucial C-C bond, demonstrating how nature utilizes this core to generate structural diversity. nih.gov Synthetic chemists often draw inspiration from these biosynthetic pathways to devise new strategies for creating intricate molecular architectures that are not readily accessible through other means.

Mechanistic Investigations of Biological Activities Facilitated by the this compound Scaffold

The biological effects of compounds containing the this compound scaffold are diverse and are the subject of intensive mechanistic investigation. The unique structure of this scaffold facilitates interactions with a variety of cellular components, leading to the modulation of critical biological pathways.

Modulation of Enzyme and Receptor Activity

Derivatives built upon the this compound framework have been shown to modulate the activity of several enzymes and receptors, which is central to their therapeutic effects. For example, compounds with a related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been identified as inhibitors of multiple receptor tyrosine kinases (RTKs), including those for fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF). nih.gov Inhibition of these receptors can block downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer. nih.gov

The natural alkaloid berberine itself exhibits a wide spectrum of pharmacological activities by interacting with numerous biological targets. nih.govnih.gov Its derivatives have been synthesized to enhance these interactions. For instance, certain pyrido[2,1-a]isoquinoline derivatives have been patented for their ability to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, highlighting their potential for treating type 2 diabetes. google.comgoogle.com

Interactions with Efflux Pumps (e.g., P-glycoprotein)

A significant challenge in chemotherapy and the oral administration of drugs is the action of efflux pumps like P-glycoprotein (P-gp), which actively transport therapeutic agents out of cells, reducing their efficacy and bioavailability. nih.govnih.gov The this compound scaffold, particularly in the form of berberine and its derivatives, has been extensively studied for its interaction with P-gp.

Studies have shown that berberine itself is a substrate for P-gp, and this interaction contributes to its poor intestinal absorption and low bioavailability. oup.comnih.govnih.govrsc.org However, berberine can also act as a P-gp inhibitor. nih.govdrugbank.com This dual role is complex; in some contexts, it can inhibit the efflux of other P-gp substrates, thereby increasing their intracellular concentration and bioavailability. For example, berberine has been shown to increase the absorption of the P-gp substrate digoxin. nih.govdrugbank.com This inhibitory effect has been demonstrated in various models, including in situ intestinal perfusion and cell-based assays. nih.govnih.govdrugbank.com The ability to inhibit P-gp makes this scaffold a promising candidate for developing agents that can reverse multidrug resistance in cancer or enhance the absorption of other drugs. researchgate.netnih.gov

Activation of Cellular Signaling Pathways (e.g., Nrf2/ARE)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes through the antioxidant response element (ARE). nih.gov Activation of the Nrf2/ARE pathway is a crucial mechanism for cellular defense against oxidative stress. The this compound scaffold has been implicated in the activation of this important protective pathway.

Berberine has been shown to activate the Nrf2 signaling pathway, leading to the nuclear translocation of Nrf2 and the subsequent expression of its target genes, such as heme oxygenase-1 (HO-1). nih.govmdpi.comnih.govalliedacademies.org This activation can confer protection against cellular damage and apoptosis induced by various stressors, including high glucose and lipopolysaccharides (LPS). nih.govnih.govgreenmedinfo.com Mechanistically, berberine's effect on Nrf2 can be mediated through other signaling pathways, such as the PI3K/Akt pathway. mdpi.comnih.gov Furthermore, synthetic analogues, such as those with a pyrazino[2,1-a]isoquinolin scaffold, have been developed as potent activators of Nrf2/ARE signaling. nih.govnih.gov Simplification of this scaffold to a pyrido[1,2-a]pyrazin system has been shown to retain this activity while improving physicochemical properties like water solubility and membrane permeability. nih.gov

Studies on Apoptosis Induction Pathways (as a scaffold)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells, and its induction is a primary goal of many cancer therapies. nih.govnih.gov The this compound scaffold is a core component of many compounds that have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov

Berberine and its derivatives are well-documented inducers of apoptosis. nih.govnih.govacs.org They can trigger this process through multiple mechanisms, including both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. acs.org Mechanistic studies have revealed that these compounds can alter the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govnih.govnih.gov For example, treatment of neuroblastoma cells with pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which contain a related fused scaffold, resulted in changes in Bax and Bcl-2 protein levels, indicative of apoptosis induction. nih.gov The development of novel berberine derivatives has led to compounds with significantly enhanced pro-apoptotic activity compared to the parent molecule. nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The exploration of the this compound scaffold has led to the discovery of highly potent DPP-IV inhibitors, including carmegliptin, which has undergone clinical evaluation. researchgate.net The optimization of this scaffold has been driven by detailed SAR studies, focusing on the impact of various substituents on inhibitory activity.

Key research findings indicate that the introduction of specific functional groups at various positions on the hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amine core significantly influences its potency against DPP-IV. A foundational patent in this area discloses a series of derivatives and their corresponding DPP-IV inhibitory activities, providing a clear SAR landscape.

The general structure explored in these seminal studies is the 2-amino-substituted hexahydropyrido[2,1-a]isoquinoline ring system. The SAR can be summarized by analyzing the substitutions at the 9- and 10-positions of the isoquinoline (B145761) ring and the nature of the amine at the 2-position of the pyrido-ring.

Compound IDR (Substitution at C9/C10)Amine at C2DPP-IV IC50 (nM)
Example 19,10-dimethoxy-NH216
Example 29,10-diethoxy-NH222
Example 39-hydroxy, 10-methoxy-NH248
Example 49,10-methylenedioxy-NH225

Data sourced from patent literature.

From this initial data, several key SAR observations can be made:

Substitution on the Isoquinoline Ring: The presence of methoxy (B1213986) or ethoxy groups at the 9 and 10 positions generally results in potent DPP-IV inhibition. The dimethoxy substitution (Example 1) appears slightly more favorable than the diethoxy substitution (Example 2). A free hydroxyl group, as seen in Example 3, leads to a noticeable decrease in potency, suggesting that these positions may be involved in hydrophobic interactions within the enzyme's active site. The methylenedioxy group in Example 4 also confers significant potency.

Further exploration has involved modifications of the amine group at the 2-position, though detailed public data on these specific modifications to the cationic this compound core is limited. However, the development of a diverse 70-membered library of 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2-amine derivatives underscores the importance of this position for generating chemical diversity and modulating biological activity. nih.gov

Emerging Research Frontiers and Future Prospects of Pyrido 2,1 a Isoquinolin 5 Ium Chemistry

Applications in Materials Science and Functional Dyes

The inherent planarity and cationic nature of the Pyrido[2,1-a]isoquinolin-5-ium system make it an attractive candidate for the development of novel functional materials and dyes. Research in this area has particularly focused on the photophysical properties of its derivatives, leading to applications in bioimaging and the exploration of their self-assembling characteristics.

Luminescent and Fluorescent Probes for Bioimaging

While research on the parent this compound as a fluorescent probe is still developing, recent studies on its more complex derivatives have shown significant promise for bioimaging applications. Specifically, derivatives incorporating an imidazo[1,2-a]pyridine (B132010) moiety fused to the isoquinolinium core have been synthesized and investigated as fluorescent probes. These compounds, such as pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums, exhibit strong fluorescence and have been successfully employed in cellular imaging.

One notable study demonstrated that a 6-phenyl substituted pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium derivative displays intense fluorescence in the blue-to-green region (420–450 nm) in methanol (B129727) solutions. Furthermore, this derivative exhibited high specificity for mitochondria in cell staining assays, highlighting its potential as a selective bioimaging agent. The cationic nature of these heterocyclic compounds is thought to facilitate their accumulation within the mitochondria, which have a negative membrane potential. The extended π-conjugated system of these molecules is responsible for their intrinsic fluorescence, with the emission properties being tunable through chemical modifications.

Derivative NameEmission Range (nm)Cellular Target
6-phenyl-pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium420–450Mitochondria
Substituted pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums420–460Not specified

This table presents data on derivatives of this compound and their reported fluorescence properties for bioimaging applications.

Supramolecular Assembly and Self-Assembling Properties

The planar structure of the this compound core is conducive to non-covalent interactions, particularly π–π stacking, which can lead to the formation of ordered supramolecular assemblies. While this area of research is still in its early stages for the parent compound, studies on its derivatives have provided insights into their self-assembling capabilities.

X-ray diffraction analysis of pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium trifluoromethanesulfonate (B1224126) has revealed that the planar parent skeletons engage in π–π stacking interactions with adjacent molecules. This intermolecular stacking is a fundamental aspect of supramolecular chemistry and can lead to the formation of one-dimensional columns or other organized structures in the solid state. Such self-assembling properties are of interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), where ordered molecular packing can influence charge transport and device performance. The investigation into the supramolecular chemistry of the core this compound cation and its simpler derivatives remains a promising avenue for future research.

Catalytic Roles in Organic Transformations

The potential for this compound and its derivatives to act as catalysts in organic reactions is a largely unexplored research area. While the related pyrrolo[2,1-a]isoquinolines have been investigated as organophotocatalysts, there is a lack of direct evidence in the current scientific literature demonstrating the catalytic activity of the this compound cation itself.

The structural features of the this compound scaffold, such as its electron-deficient nature and potential to engage in single-electron transfer processes upon photoexcitation, suggest that it could theoretically function as a photocatalyst. However, dedicated studies to explore and validate this potential are yet to be reported. Future research may focus on designing and synthesizing derivatives with tailored electronic properties to facilitate catalytic cycles for various organic transformations.

Interdisciplinary Research Integrating this compound

Research on this compound and its derivatives is inherently interdisciplinary, bridging the fields of organic synthesis, medicinal chemistry, and materials science. The development of novel synthetic routes to this heterocyclic system is a fundamental aspect of the research, enabling access to a wider range of derivatives with diverse functionalities.

In medicinal chemistry, various derivatives have been synthesized and evaluated for their biological activities. For instance, certain Pyrido[2,1-a]isoquinoline derivatives have been investigated as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is a target for the treatment of type 2 diabetes. Other derivatives have been studied for their potential as antitumor and antimicrobial agents. For example, pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines have been identified as potential cytotoxic agents against human neuroblastoma cell lines. Furthermore, pyrido[2,1-a]isoquinolin-4-ones have been shown to inhibit the mitochondrial respiratory chain, a mechanism of action relevant to cancer therapy.

The intersection of medicinal chemistry and materials science is evident in the development of fluorescent derivatives for bioimaging, as discussed earlier. These compounds not only serve as tools for visualizing cellular structures but also hold potential for theranostics, where a single molecule can be used for both diagnosis and therapy. The continued exploration of the this compound scaffold is likely to foster further collaborations between chemists, biologists, and materials scientists, leading to new discoveries and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.